molecular formula C12H25N3 B5758298 4-methyl-N-(4-methylcyclohexyl)piperazin-1-amine

4-methyl-N-(4-methylcyclohexyl)piperazin-1-amine

Cat. No.: B5758298
M. Wt: 211.35 g/mol
InChI Key: LCRCQLLWISKIGU-UHFFFAOYSA-N
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Description

4-methyl-N-(4-methylcyclohexyl)piperazin-1-amine is a piperazine derivative. Piperazine compounds are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with a 4-methyl group and a 4-methylcyclohexyl group, making it a unique structure within the piperazine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-methylcyclohexyl)piperazin-1-amine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected to yield the desired compound .

Another method includes the Ugi reaction, which is a multicomponent reaction involving an aldehyde, an amine, an isocyanide, and a carboxylic acid. This reaction can be tailored to produce various piperazine derivatives, including this compound .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale reactions under controlled conditions. The use of continuous flow reactors and solid-phase synthesis techniques can enhance the efficiency and yield of the desired products. Photocatalytic synthesis and parallel solid-phase synthesis are also employed in industrial settings to produce piperazine derivatives on a large scale .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-methylcyclohexyl)piperazin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various alkyl or aryl groups onto the piperazine ring .

Scientific Research Applications

4-methyl-N-(4-methylcyclohexyl)piperazin-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive piperazine derivatives.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-methylcyclohexyl)piperazin-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-N-(4-methylcyclohexyl)piperidin-4-amine
  • N-methyl-N-(4-methylcyclohexyl)piperidin-3-amine

Uniqueness

4-methyl-N-(4-methylcyclohexyl)piperazin-1-amine is unique due to its specific substitution pattern on the piperazine ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-methyl-N-(4-methylcyclohexyl)piperazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3/c1-11-3-5-12(6-4-11)13-15-9-7-14(2)8-10-15/h11-13H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRCQLLWISKIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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